molecular formula C13H16BrN3S B1526957 4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine CAS No. 1271451-74-1

4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

Cat. No. B1526957
M. Wt: 326.26 g/mol
InChI Key: AGGCMWFCOCOORD-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C13H16BrN3S . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 19 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.26 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Palladium-Catalyzed Reactions

One study focuses on the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis. This research highlights the utility of pyridine derivatives in facilitating imine hydrolysis through palladium catalysis, underlining the importance of pyridine nitrogen in such chemical transformations. The study also delves into mechanistic insights through density functional theory (DFT) calculations, supporting experimental findings (Ahmad et al., 2019).

Intercalation Behavior in Layered Materials

Another study explores the intercalation behavior of aromatic amines, including pyridine derivatives, into α-titanium hydrogen phosphate. This research demonstrates the capacity of these compounds to expand interlamellar distances, suggesting applications in material science for enhancing the properties of layered materials. The study provides a comprehensive understanding of the interaction between aromatic amines and inorganic layers, pointing towards potential applications in developing novel materials (Nunes & Airoldi, 1999).

Fluorescence Enhancement

Research on the fluorescence enhancement of trans-4-aminostilbene derivatives, including N-phenyl substitutions, indicates the potential of pyridine and thiophene-related compounds in modifying photophysical properties. This work suggests applications in the design of materials with high fluorescence quantum yields, suitable for optoelectronic devices and sensors (Yang, Chiou, & Liau, 2002).

Novel Pyridine-Based Derivatives Synthesis

A study describing the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction showcases the versatility of pyridine compounds in creating a diverse array of chemical entities. This research not only emphasizes the synthetic utility of such reactions but also explores the biological activities of the synthesized compounds, indicating potential applications in medicinal chemistry and materials science (Ahmad et al., 2017).

These studies illustrate the broad scientific research applications of compounds structurally related to "4-({(4-bromothiophen-2-yl)methylamino}methyl)-N-methylpyridin-2-amine", ranging from catalysis and material science to fluorescence and synthetic chemistry. The insights gained from these studies can potentially inform future research into the applications of the specific compound .

properties

IUPAC Name

4-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3S/c1-15-13-5-10(3-4-16-13)7-17(2)8-12-6-11(14)9-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCMWFCOCOORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)CN(C)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine
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4-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-N-methylpyridin-2-amine

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